4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
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Overview
Description
4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 4-chloro-5-methyl-1H-pyrazole, followed by amination. The reaction conditions often include the use of strong acids like nitric acid for nitration and ammonia or amines for the amination step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-chloro-5-methyl-3-amino-1H-pyrazol-1-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups may also influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methyl-5-nitro-1H-pyrazole
- 5-chloro-3-methyl-4-nitro-1H-pyrazole
- 4-bromo-5-methyl-3-nitro-1H-pyrazol-1-amine
Uniqueness
4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups in the pyrazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-chloro-5-methyl-3-nitropyrazol-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O2/c1-2-3(5)4(9(10)11)7-8(2)6/h6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFZYHFYSGTKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1N)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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